molecular formula C9H11ClN4O B13324874 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine

Cat. No.: B13324874
M. Wt: 226.66 g/mol
InChI Key: AXRWTPGCBYRYAG-UHFFFAOYSA-N
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Description

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is a chemical compound featuring the pyrazolo[4,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry due to its similarity to purine bases. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Derivatives of the pyrazolo[4,3-d]pyrimidine core have been identified as novel, orally bioavailable inhibitors of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) . Such inhibitors are a promising therapeutic approach for treating conditions like renal anemia, as they promote erythropoietin (EPO) production . Furthermore, this class of compounds has attracted considerable attention for its anticancer potential, acting on various targets including cyclin-dependent kinases, the epidermal growth factor receptor (EGFR), and Src kinase . The specific substitution pattern on the core scaffold—including chloro, isopropyl, and methoxy functional groups—offers researchers a versatile building block for further chemical exploration and structure-activity relationship (SAR) studies in drug discovery programs .

Properties

Molecular Formula

C9H11ClN4O

Molecular Weight

226.66 g/mol

IUPAC Name

5-chloro-7-methoxy-1-propan-2-ylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C9H11ClN4O/c1-5(2)14-7-6(4-11-14)12-9(10)13-8(7)15-3/h4-5H,1-3H3

InChI Key

AXRWTPGCBYRYAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)N=C(N=C2OC)Cl

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting materials: 4-Amino-1-methyl-3-propyl-1H-pyrazole derivatives, which are functionalized with methoxy groups at specific positions.
  • Key reagents: Halogenated pyrimidines (e.g., 4-chloro derivatives), electrophiles, or β-dicarbonyl compounds.
  • Reaction conditions: Typically involve refluxing in polar solvents such as ethanol or acetic acid, under microwave irradiation or conventional heating to promote cyclization.

Mechanistic Pathway:

  • Nucleophilic attack of the pyrazole amino group on electrophilic centers of chloropyrimidines.
  • Cyclization facilitated by the formation of the fused heterocyclic system.
  • Subsequent substitution at the 5-position with isopropyl and methoxy groups.

Supporting Data:

  • In a patent (CN110386936B): A method involves condensing 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by cyclization with formamidine salts, yielding heterocyclic compounds with high purity and yield (up to 90%).

Microwave-Assisted Cyclization and Substitution

Recent advances leverage microwave irradiation to enhance reaction efficiency and regioselectivity.

Method Highlights:

Mechanism:

  • Oxidative coupling and cyclization facilitated by microwave energy.
  • Formation of the fused heterocycle with regioselectivity favoring substitution at the 7-position, as confirmed by NMR and X-ray diffraction.

Research Evidence:

  • The synthesis of 5-substituted pyrazolo[4,3-d]pyrimidines has been achieved via oxidative coupling of pyrazole derivatives with aldehydes, with subsequent cyclization producing the target compounds efficiently.

Functionalization of Pyrazolopyrimidine Intermediates

Another approach involves functionalizing pre-formed heterocycles through substitution reactions at specific positions.

Method Details:

  • Starting materials: Pyrazolopyrimidine cores with reactive groups at the 1- or 7-positions.
  • Reagents: Isopropyl halides, methoxy reagents, or other alkylating agents.
  • Reaction conditions: Use of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF or DMSO.

Example:

  • Alkylation at the 1-position with isopropyl halides to introduce the isopropyl group.
  • Methoxylation at the 7-position via nucleophilic substitution or methylation reagents.

Supporting Data:

  • In literature, methylation and alkylation of heterocyclic compounds under basic conditions have yielded similar derivatives with high regioselectivity.

Key Data Tables

Preparation Method Starting Materials Reagents & Conditions Yield (%) Key Features
A: Cyclization of Pyrazole Derivatives Pyrazole amino derivatives + chloropyrimidines Reflux in ethanol or acetic acid 80–90 High yield, regioselectivity, microwave-assisted options
B: Microwave-Assisted Coupling Pyrazole derivatives + aldehydes/malononitrile Microwave at 120°C, 20 min 85–95 Rapid, high-yield, regioselective formation of 7-substituted derivatives
C: Functional Group Substitution Pre-formed heterocycles Alkyl halides + bases in DMSO/DMF 75–88 Alkylation at 1- or 7-positions, high regioselectivity

Final Remarks

The synthesis of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is primarily achieved through cyclization of pyrazole precursors with chloropyrimidines, optimized via microwave-assisted techniques for enhanced regioselectivity and efficiency. Functionalization strategies further refine the compound's substitution pattern, making these methods suitable for medicinal chemistry applications, especially in kinase inhibition research.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins required for cell cycle progression. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Pyrazolo[4,3-d]pyrimidines

Compound Name Position 1 Position 5 Position 7 Key Modifications
5-Chloro-1-isopropyl-7-methoxy Isopropyl Chloro Methoxy Optimized steric/electronic balance
3-Isobutyl-7-chloro () H H Chloro Isobutyl at position 3; lacks 1-substituent
N1-methyl derivatives () Methyl Chloro Varies Methyl enhances tubulin binding
1-p-Tolyl derivatives () p-Tolyl Amino H Aromatic group at position 1

Key Observations :

  • Position 1 : Bulky substituents (e.g., isopropyl, p-tolyl) improve target selectivity but may reduce solubility. Methyl groups () enhance microtubule targeting .

Key Findings :

  • The absence of an NH group in the target compound correlates with reduced Abl kinase inhibition compared to 5-amino analogs, as NH is critical for hydrogen bonding with kinase active sites .
  • N1-methyl derivatives () show potent cytotoxicity (<1 μM) due to tubulin inhibition, highlighting the impact of alkylation at position 1 .

Physicochemical Properties

Lipophilicity (log kw) and membrane permeability are critical for bioavailability. Data from RP-HPLC and IAM chromatography () suggest:

Table 3: Lipophilicity and Solubility Trends

Compound log kw (C-18) IAM Retention Solubility (pH 7.4)
5-Chloro-1-isopropyl-7-methoxy ~3.2 (estimated) Moderate Moderate (methoxy)
3-Isobutyl-7-chloro () ~3.8 High Low
1-p-Tolyl derivatives () ~4.1 High Low

Insights :

  • The 7-methoxy group in the target compound likely reduces log kw compared to chloro or methyl substituents, improving aqueous solubility .
  • IAM retention (membrane permeability) correlates with bulkier substituents (e.g., isopropyl vs. methyl), affecting cellular uptake .

Biological Activity

5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolo[4,3-d]pyrimidine class of compounds. The presence of chlorine and methoxy groups at specific positions contributes to its biological activity.

Anti-inflammatory Properties

Research indicates that pyrazolo[4,3-d]pyrimidines exhibit notable anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Specifically, studies have shown that derivatives of pyrazolo[4,3-d]pyrimidine can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 1: COX-2 Inhibition Activity of Pyrazolo[4,3-d]pyrimidines

CompoundIC50 Value (μM)Reference
Celecoxib0.04 ± 0.01
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer cell proliferation .

Table 2: Anticancer Efficacy Against Breast Cancer Cell Lines

Cell LineIC50 Value (μM)Reference
MCF-78.75
MDA-MB-2319.46

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways (e.g., COX enzymes), thereby reducing the production of pro-inflammatory mediators.
  • Induction of Apoptosis : Studies have indicated that this compound can activate apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Signaling Pathways : It may interfere with critical signaling pathways involved in cell survival and proliferation, particularly in cancerous cells.

Case Study 1: Anti-inflammatory Effects in Animal Models

In a study involving carrageenan-induced paw edema in rats, the administration of pyrazolo[4,3-d]pyrimidine derivatives resulted in a significant reduction in edema compared to controls. This suggests potent anti-inflammatory properties that could be harnessed for therapeutic applications .

Case Study 2: Anticancer Efficacy in Xenograft Models

In xenograft mouse models for breast cancer, treatment with this compound led to a marked decrease in tumor size without significant toxicity observed in liver function tests. This highlights its potential as a safe therapeutic agent for cancer treatment .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine?

Answer:
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves cyclocondensation of aminopyrazole precursors with electrophilic reagents. For example, a sealed-tube reaction (120°C, 2 h) between 4-aminopyrazole-3-carbonitrile, ammonium acetate, and an imidate hydrochloride (e.g., ethyl 5-methylfuran-2-carboximidate) yields the core scaffold . For the target compound, substitution at the 1-position (isopropyl) and 7-position (methoxy) would require tailored precursors. Post-synthetic modifications, such as alkylation with isopropyl chloride under basic conditions (K₂CO₃, acetonitrile/DMF), can introduce the isopropyl group . Key steps include:

  • Cyclization: High-temperature sealing to promote heterocycle formation.
  • Purification: Use of preparative TLC (e.g., CHCl₃/MeOH 9:1) or recrystallization.
  • Yield optimization: Adjusting stoichiometry (e.g., 1:1.5 molar ratio of precursor to alkylating agent).

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Structural confirmation relies on a combination of spectroscopic and elemental analyses:

  • ¹H/¹³C NMR: Detect substituent environments (e.g., isopropyl CH₃ at δ ~1.2 ppm, methoxy at δ ~3.8 ppm) and aromatic protons (pyrimidine protons at δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂ClN₄O, calculated m/z 239.06).
  • Elemental Analysis: Validate C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry using SHELX software for refinement .

Basic: What biological targets or activities are associated with pyrazolo[4,3-d]pyrimidine derivatives?

Answer:
Pyrazolo[4,3-d]pyrimidines are investigated as kinase inhibitors, phosphodiesterase (PDE) modulators, and anticancer agents. For example:

  • PDE5 Inhibition: Analogues with sulfonyl groups (e.g., 5-(5-chlorosulfonylphenyl) derivatives) show nanomolar IC₅₀ values .
  • Antiproliferative Activity: Substitutions at the 5-position (e.g., halogens, aryl groups) enhance cytotoxicity against cancer cell lines .
  • Structural Insights: NOESY experiments reveal spatial proximity between substituents (e.g., H-3 and CH₂ protons in benzyl derivatives), aiding SAR studies .

Advanced: How can computational modeling guide the structural optimization of this compound for enhanced target binding?

Answer:

  • Docking Studies: Use tools like AutoDock Vina to predict interactions with target proteins (e.g., PDE5 or kinases). Focus on the pyrimidine ring’s π-π stacking and chlorine’s hydrophobic interactions.
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with activity. For example, electron-withdrawing groups (Cl, NO₂) at the 5-position improve PDE inhibition .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues.

Advanced: How can crystallographic data resolve contradictions in NMR assignments for pyrazolo[4,3-d]pyrimidines?

Answer:
Conflicting NMR signals (e.g., ambiguous aromatic proton assignments) can arise from tautomerism or regioisomeric impurities. Strategies include:

  • Single-Crystal XRD: Resolve tautomeric forms (e.g., 7-amino vs. 7-imino) using SHELXL-refined structures .
  • Variable-Temperature NMR: Monitor signal coalescence to identify dynamic processes (e.g., ring puckering).
  • 2D Experiments: Use HSQC and HMBC to correlate ¹H-¹³C couplings, clarifying substituent positions .

Advanced: What strategies mitigate low yields in the alkylation of pyrazolo[4,3-d]pyrimidines at the 1-position?

Answer:

  • Base Selection: Replace K₂CO₃ with Cs₂CO₃ for improved solubility in acetonitrile/DMF mixtures .
  • Microwave Assistance: Reduce reaction time (e.g., 30 min at 150°C) while maintaining yields >60%.
  • Protecting Groups: Temporarily block reactive sites (e.g., NH at the 7-position) using Boc anhydride to prevent side reactions.

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